molecular formula C12H2Cl8 B3426478 2,2',3,3',4,4',5,6-Octachlorobiphenyl CAS No. 52663-78-2

2,2',3,3',4,4',5,6-Octachlorobiphenyl

Cat. No. B3426478
CAS RN: 52663-78-2
M. Wt: 429.8 g/mol
InChI Key: JAHJITLFJSDRCG-UHFFFAOYSA-N
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Description

2,2’,3,3’,4,4’,5,6-Octachlorobiphenyl is a polychlorinated biphenyl (PCB) that is toxic to children’s health . It is an organic pollutant that affects testosterone production and semen viability in foxes during mating .


Synthesis Analysis

The synthesis of 2,2’,3,3’,4,4’,5,6-Octachlorobiphenyl can be achieved from PENTACHLOROBENZENE and 2,4,6-Trichloroaniline .


Molecular Structure Analysis

The molecular formula of 2,2’,3,3’,4,4’,5,6-Octachlorobiphenyl is C12H2Cl8 . The molecular weight is 429.77 . The structure can be represented by the SMILES notation: ClC1=CC=C(C(Cl)=C1Cl)C1=C(Cl)C(Cl)=C(Cl)C(Cl)=C1Cl .


Physical And Chemical Properties Analysis

The compound has a melting point of approximately 150.67°C and a boiling point of approximately 509.96°C . The density is roughly estimated to be 1.7170 .

Scientific Research Applications

Henry's Law Constants and Temperature Variation

A study by Bamford et al. (2000) measured the Henry's Law constants for 26 PCB congeners, including 2,2',3,3',4,4',5,6-Octachlorobiphenyl, across a range of temperatures relevant to environmental conditions. This research provides crucial data for predicting the environmental behavior of PCBs, including their volatilization and transport between air and water. The temperature-dependent variation of Henry's Law constants can significantly influence the environmental fate of PCBs (Bamford, Poster, & Baker, 2000).

Radical Ions and Electronic Properties

Arulmozhiraja et al. (2002) conducted density functional theory studies on radical ions of selected PCBs to understand their electronic properties. This research helps elucidate the molecular behavior of PCBs under various environmental conditions, contributing to our understanding of their reactivity and potential toxicity (Arulmozhiraja, Fujii, & Morita, 2002).

Degradation Pathways

Noma et al. (2007) investigated the degradation pathways of nine PCB congeners, including this compound, using the sodium dispersion method. This study contributes to our understanding of potential methods for the remediation of PCB-contaminated environments by elucidating the chemical pathways through which PCBs can be dechlorinated and decomposed into less harmful compounds (Noma, Mitsuhara, Matsuyama, & Sakai, 2007).

Auditory Impairment and Exposure

Research by Min, Kim, & Min (2014) explored the potential link between exposure to specific PCB congeners and auditory impairment in adults. This study highlights the importance of understanding the health effects associated with PCB exposure, particularly for congeners like this compound, and underscores the need for continued monitoring and regulation of PCBs in the environment to protect human health (Min, Kim, & Min, 2014).

Safety and Hazards

2,2’,3,3’,4,4’,5,6-Octachlorobiphenyl is a toxic compound, particularly to children’s health . It is an organic pollutant that can affect testosterone production and semen viability in foxes during mating .

Mechanism of Action

Mode of Action

2,2’,3,3’,4,4’,5,6-Octachlorobiphenyl interacts with its targets by activating the expression of these genes . This activation leads to an increase in the production of enzymes that metabolize xenobiotics, facilitating their elimination from the body.

Pharmacokinetics

Like other polychlorinated biphenyls (pcbs), it is known to have low solubility in water

Action Environment

Environmental factors can influence the action, efficacy, and stability of 2,2’,3,3’,4,4’,5,6-Octachlorobiphenyl. For example, its low water solubility suggests that it may be less effective in aqueous environments. , which can lead to its bioaccumulation and potential harmful health effects.

properties

IUPAC Name

1,2,3,4,5-pentachloro-6-(2,3,4-trichlorophenyl)benzene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H2Cl8/c13-4-2-1-3(6(14)7(4)15)5-8(16)10(18)12(20)11(19)9(5)17/h1-2H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JAHJITLFJSDRCG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1C2=C(C(=C(C(=C2Cl)Cl)Cl)Cl)Cl)Cl)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H2Cl8
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID1074171
Record name 2,2',3,3',4,4',5,6-Octachlorobiphenyl
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID1074171
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

429.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

52663-78-2, 31472-83-0, 55722-26-4
Record name PCB 195
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=52663-78-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Tetrachloro(tetrachlorophenyl)benzene
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0031472830
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2,2',3,3',4,4',5,6-Octachlorobiphenyl
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0052663782
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Octachlorobiphenyl (mixed isomers)
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0055722264
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2,2',3,3',4,4',5,6-Octachlorobiphenyl
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID1074171
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2,2',3,3',4,4',5,6-OCTACHLOROBIPHENYL
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/GBU232J61I
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: How does 2,2',3,3',4,4',5,6-Octachlorobiphenyl behave in a biological context?

A1: Research demonstrates that this compound, like other PCBs, can biomagnify through the food chain. A study using guppies (Poecilia reticulata) as a model organism found that the steady-state fugacity of this compound in the fish surpassed its fugacity in their food []. This suggests that this compound can accumulate to higher concentrations in organisms higher up the food chain. Additionally, autoradiography studies in squirrel monkeys and mice identified this compound accumulation in the bone marrow, highlighting its potential to impact the hematopoietic system [].

Q2: Can you elaborate on the significance of Henry's Law constant for this compound in environmental research?

A2: Henry's Law constant is a crucial parameter for understanding the partitioning of chemicals between air and water. A study investigating Henry's Law constants of various PCB congeners, including this compound, provided valuable insights into their environmental fate []. The research determined the enthalpy and entropy of the phase change for this compound, enabling more accurate predictions of its behavior in the environment, particularly its volatilization from water bodies into the atmosphere.

Q3: What is known about the synthesis of this compound for research purposes?

A3: Research exists detailing the synthesis of radiolabeled this compound, specifically utilizing carbon-14 []. This method allows for the creation of this compound with a traceable isotopic label, facilitating research into its distribution, metabolism, and effects within biological systems.

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